
Bractoppin
Overview
Description
Bractoppin is a benzimidazole derivative that acts as a selective small-molecule inhibitor of phosphopeptide recognition by the BRCA1 tandem BRCT domain. This compound has garnered significant attention due to its ability to interrupt BRCA1-dependent cellular signaling, particularly in response to DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bractoppin is synthesized through a series of chemical reactions involving benzimidazole derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves multiple steps, including purification and characterization to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Bractoppin primarily undergoes substitution reactions, where various substituents are introduced to the benzimidazole core to enhance its activity. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include benzimidazole precursors, phosphopeptide substrates, and various organic solvents. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major product formed from these reactions is this compound itself, which is characterized by its high binding affinity and selectivity for the BRCA1 tandem BRCT domain .
Scientific Research Applications
Research Findings and Case Studies
1. Structure-Activity Relationship Studies
Research has demonstrated that Bractoppin binds selectively to the BRCA1 tBRCT domain with nanomolar potency. Structure-activity relationship (SAR) studies have revealed critical residues involved in its binding mechanism, such as K1702 and F1662, which are essential for phosphopeptide recognition . These insights guide the optimization of this compound derivatives for enhanced efficacy.
2. In Vitro Studies
In laboratory settings, this compound has been effective in abrogating BRCA1 foci formation and inhibiting G2 phase cell cycle arrest induced by ionizing radiation. Two analogs of this compound were identified that further enhanced these effects, showcasing its potential for therapeutic applications against BRCA1-related cancers .
3. Organoid Models
Recent studies have utilized organoid models derived from borderline ovarian tumors to assess the antitumor activity of this compound. The compound was found to significantly inhibit cell cycle progression and promote apoptosis in these organoids, indicating its potential as a targeted therapy for difficult-to-treat ovarian tumors . This application highlights the importance of organoid technology in evaluating drug efficacy in a more physiologically relevant context.
Comparative Data Table
Mechanism of Action
Bractoppin exerts its effects by selectively inhibiting the recognition of phosphopeptide substrates by the BRCA1 tandem BRCT domain. This inhibition prevents the recruitment of BRCA1 to sites of DNA damage, thereby interrupting BRCA1-dependent cellular signaling pathways. The compound engages specific residues within the BRCA1 tandem BRCT domain, blocking the phosphopeptide-binding site and preventing substrate binding .
Comparison with Similar Compounds
- Benzimidazole derivatives targeting phosphopeptide recognition
- Other small-molecule inhibitors of the BRCA1 tandem BRCT domain
Bractoppin’s unique binding mode and high selectivity make it a valuable tool for studying BRCA1-dependent cellular processes and developing targeted therapies.
Biological Activity
Bractoppin is a benzimidazole compound that has emerged as a significant inhibitor of phosphopeptide recognition by the BRCA1 tandem BRCT (tBRCT) domain, which plays a crucial role in DNA damage response and repair mechanisms. This article delves into the biological activity of this compound, highlighting its mechanism of action, structural characteristics, and potential therapeutic applications based on recent research findings.
This compound selectively inhibits the binding of phosphopeptides to the BRCA1 tBRCT domain, which is essential for mediating cellular responses to DNA damage. The compound demonstrates nanomolar potency in displacing cognate phosphopeptide substrates, such as BACH1, from the BRCA1 tBRCT domain. This inhibition interrupts critical signaling pathways involved in DNA repair processes.
Key Findings:
- Binding Affinity : this compound has a dissociation constant (Kd) of approximately 0.38 µM when binding to the wild-type BRCA1 tBRCT and 0.31 µM for the M1775R mutant, indicating its effectiveness against certain cancer-associated mutations .
- Structural Interactions : The binding mode of this compound involves favorable hydrophobic interactions and T-shaped pi-pi stacking with specific residues in the tBRCT domain, particularly Phe1662 .
Structural Features
The structural characteristics of this compound contribute significantly to its biological activity. The compound's design allows it to engage with key residues within the BRCA1 tBRCT domain that are responsible for recognizing phosphorylated serine residues in target peptides.
Structural Component | Role |
---|---|
Benzimidazole Core | Central scaffold providing structural stability and interaction capability |
Hydrophobic Pocket | Facilitates binding through hydrophobic interactions with tBRCT residues |
piperazine Ring | Enhances solubility and cellular permeability |
In Vitro Studies
This compound has been extensively studied in vitro, revealing its ability to inhibit substrate recognition and disrupt BRCA1-mediated cellular responses to DNA damage. Key studies have demonstrated that:
- Inhibition of G2 Arrest : this compound effectively abrogates G2 arrest induced by DNA damage, allowing for continued cell cycle progression .
- Impact on RAD51 Recruitment : The compound diminishes BRCA1 recruitment to sites of DNA breaks, thereby reducing RAD51 assembly, which is vital for homologous recombination repair .
Case Studies
Recent case studies have illustrated this compound's potential in clinical applications, particularly in ovarian cancer treatment:
- Ovarian Tumor Organoids : In a study involving serous borderline ovarian tumors, this compound was shown to promote apoptosis and inhibit both homologous recombination and non-homologous end joining repair pathways in tumor cells . This suggests its utility as a therapeutic agent in managing recurrent ovarian tumors.
Q & A
Basic Research Questions
Q. What structural and biochemical methods are used to validate Bractoppin’s binding specificity to BRCA1 tBRCT?
To confirm this compound’s binding mode, researchers employ microscale thermophoresis (MST) to measure dissociation constants (Kd) under competitive inhibition conditions . Mutagenesis studies targeting residues like K1702 (critical for phosphopeptide binding) and F1662 (involved in hydrophobic interactions with this compound’s benzimidazole core) reveal differential effects:
- K1702A mutation abolishes this compound binding, mimicking phosphopeptide disruption .
- F1662R mutation disrupts T-shaped π-π stacking with this compound’s phenyl group but retains phosphopeptide affinity . Structural modeling and molecular dynamics (MD) simulations further validate interactions, such as the protonated nitrogen in this compound’s piperazine ring forming hydrogen bonds with N1774 .
Q. How does this compound inhibit BRCA1 tBRCT-dependent DNA damage signaling in cellular models?
this compound disrupts BRCA1 recruitment to DNA damage foci by competitively blocking phosphopeptide binding. Key assays include:
- High-content imaging to quantify nuclear BRCA1 foci formation post-irradiation (e.g., 16 Gy), showing ~70% reduction in foci with 100 µM this compound .
- Flow cytometry to assess G2/M arrest: this compound-treated cells exhibit reduced 4N DNA content (from ~40% to <10% post-4 Gy irradiation), confirming checkpoint inhibition .
- Co-immunoprecipitation demonstrates that this compound prevents BRCA1 tBRCT dimerization induced by diphosphorylated ABRAXAS .
Advanced Research Questions
Q. How do mutations in the BRCA1 tBRCT domain differentially impact this compound vs. phosphopeptide binding?
Single-residue mutagenesis reveals distinct binding pockets:
- M1775R mutation (in the phosphopeptide’s +3 Phe-binding pocket) abolishes phosphopeptide binding but has no effect on this compound (Kd remains ~0.3 µM), confirming this compound’s independence from this region .
- L1701K mutation disrupts this compound’s 2-fluorobenzyl group binding in a hydrophobic groove, reducing affinity by 5-fold, while phosphopeptide binding remains intact . These findings highlight this compound’s unique mechanism: it occupies two hydrophobic pockets (F1662 and L1701 regions) unused by phosphopeptides, enabling selectivity in mutant BRCA1 contexts .
Q. What structure-activity relationship (SAR) strategies enhance this compound’s potency and solubility?
SAR optimization focuses on two regions:
- Left-hand side (LHS) : Replacing the phenyl group with a methyl-substituted benzimidazole (e.g., compound 2088) improves cellular efficacy (IC50: 1.5 nM) without compromising binding .
- Right-hand side (RHS) : Introducing morpholine at the meta position (e.g., compound 2103) enhances solubility by solvent exposure while retaining affinity (Kd: 0.31 µM vs. This compound’s 0.38 µM) . Piperazine-to-piperidine substitution (e.g., compound 2099) retains activity, expanding chemical diversity for further optimization .
Q. How can conflicting data on this compound’s hydrophobic anchor requirements be resolved?
Initial studies suggested that removing the phenyl anchor (e.g., compound 2048) abolishes activity. However, reintroducing an isopropyl group on the piperazine ring restores potency, indicating compensatory hydrophobic interactions . Discrepancies arise from:
- Pocket plasticity : MD simulations show conformational flexibility in the F1662-L1676 pocket, accommodating diverse substituents .
- Assay conditions : Competitive MST (vs. peptide displacement) may underestimate affinity for certain analogs . Cross-validation using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) is recommended to resolve contradictions .
Q. What experimental frameworks address this compound’s off-target effects in BRCA1-deficient models?
To ensure specificity:
- Rescue assays : Expressing wild-type or mutant (e.g., K1702A) BRCA1 tBRCT in knockout cells confirms on-target effects (e.g., foci inhibition only in wild-type) .
- Kinome-wide profiling : Screen against 468 kinases to rule out off-target kinase inhibition (data not shown in evidence but suggested as a best practice).
- Transcriptomic analysis : Compare this compound-treated vs. BRCA1 siRNA-treated cells to identify shared pathways (e.g., RAD51 downregulation) .
Properties
Molecular Formula |
C25H23FN4O |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(2-phenyl-3H-benzimidazol-5-yl)methanone |
InChI |
InChI=1S/C25H23FN4O/c26-21-9-5-4-8-20(21)17-29-12-14-30(15-13-29)25(31)19-10-11-22-23(16-19)28-24(27-22)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,28) |
InChI Key |
UHDGSNOZRAAGIZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bractoppin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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